(4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a complex organic compound featuring a cyclopropane core and two oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclopropane Core: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Construction of the Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling of the Cyclopropane Core with Oxazole Rings: This step involves the formation of carbon-carbon bonds between the cyclopropane core and the oxazole rings, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxazole rings or the cyclopropane core, using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Substitution reactions can occur at various positions on the oxazole rings or the phenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biology
Drug Design: The compound’s structural features might be useful in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Probes: It could be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: Use in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.
Electronics: Use in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).
Mechanism of Action
The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it might coordinate to a metal center, altering the electronic environment and facilitating the catalytic cycle. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrothiazole): Similar structure but with thiazole rings instead of oxazole rings.
(4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydropyrazole): Similar structure but with pyrazole rings instead of oxazole rings.
Uniqueness
The uniqueness of (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific combination of a cyclopropane core and oxazole rings, which may confer distinct electronic, steric, and reactivity properties compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O2/c1-5-13-23(14-6-1)27-29(25-17-9-3-10-18-25)36-31(34-27)33(21-22-33)32-35-28(24-15-7-2-8-16-24)30(37-32)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-,29+,30+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXGHJCFHMQPBJ-VZNYXHRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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